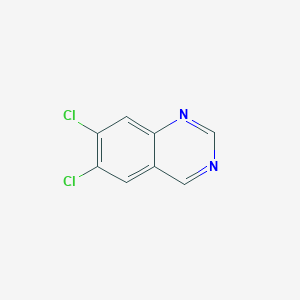
6,7-Dichloroquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dichloroquinazoline is a halogenated quinazoline derivative, characterized by the presence of two chlorine atoms at the 6th and 7th positions of the quinazoline ring system. Quinazolines are heterocyclic compounds composed of two fused benzene rings and a pyrimidine ring, making them significant in various fields such as medicinal chemistry, pharmaceuticals, and material science.
Synthetic Routes and Reaction Conditions:
Aminobenzoketone Method: This involves the cyclization of aminobenzoketones under acidic conditions to form quinazolines.
O-Aminobenzohydrazide Method: Cyclization of o-aminobenzohydrazides using dehydrating agents like phosphorus oxychloride (POCl3) can yield quinazolines.
Aminobenzonitrile Method: Cyclization of aminobenzonitriles using strong bases or acids can produce quinazolines.
Aminoacetophenone Method: Cyclization of aminoacetophenones under specific conditions can also lead to quinazolines.
Aminobenzamide Method: Cyclization of aminobenzamides using dehydrating agents or strong acids can form quinazolines.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using the methods mentioned above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinazoline-2,4-diones.
Reduction: Reduction reactions can convert quinazoline derivatives to their corresponding amines.
Substitution: Halogen atoms on the quinazoline ring can be substituted with other functional groups, such as alkyl or aryl groups.
Cross-Coupling Reactions: Metal-catalyzed cross-coupling reactions can be used to introduce various substituents onto the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as alkyl halides and aryl halides are used in substitution reactions.
Cross-Coupling: Palladium catalysts and various ligands are employed in cross-coupling reactions.
Major Products Formed:
Quinazoline-2,4-diones: Resulting from oxidation reactions.
Amines: Resulting from reduction reactions.
Substituted Quinazolines: Resulting from substitution reactions.
Coupled Products: Resulting from cross-coupling reactions.
Wissenschaftliche Forschungsanwendungen
6,7-Dichloroquinazoline has found applications in various scientific fields:
Medicinal Chemistry: Quinazoline derivatives are known for their antitumor, antimicrobial, and anti-inflammatory properties.
Biology: These compounds are used in biological studies to understand cellular processes and signaling pathways.
Material Science: Quinazolines are used in the development of new materials with unique properties.
Pharmaceuticals: They serve as intermediates in the synthesis of various drugs.
Wirkmechanismus
The mechanism by which 6,7-Dichloroquinazoline exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, interfering with biological pathways. The molecular targets and pathways involved can vary widely based on the specific derivative and its intended use.
Vergleich Mit ähnlichen Verbindungen
6,7-Dichloroquinazoline is similar to other halogenated quinazolines, such as 2,4-Dichloro-6,7-dimethoxyquinazoline. the presence of chlorine atoms at specific positions gives it unique chemical and biological properties. Other similar compounds include:
2,4-Dichloro-6,7-dimethoxyquinazoline: Contains methoxy groups instead of chlorines.
4-Aminoquinazoline: Contains an amino group instead of chlorines.
Quinazoline-2,4-dione: Resulting from oxidation of quinazolines.
Eigenschaften
Molekularformel |
C8H4Cl2N2 |
|---|---|
Molekulargewicht |
199.03 g/mol |
IUPAC-Name |
6,7-dichloroquinazoline |
InChI |
InChI=1S/C8H4Cl2N2/c9-6-1-5-3-11-4-12-8(5)2-7(6)10/h1-4H |
InChI-Schlüssel |
HAWOJHUXLNFVHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=NC=NC2=CC(=C1Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


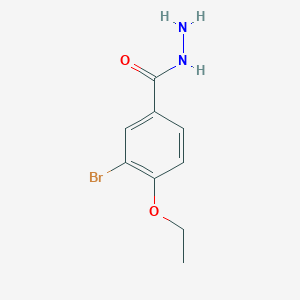
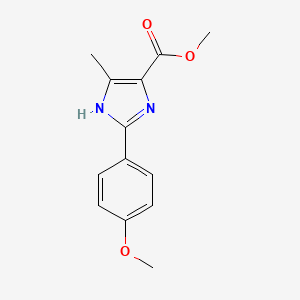
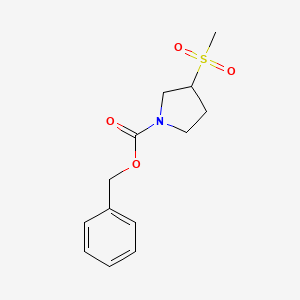
![9-[2-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl]-9H-carbazole](/img/structure/B15333699.png)
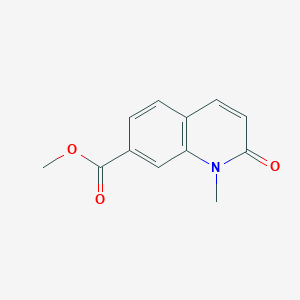
![7-Chlorobenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B15333712.png)

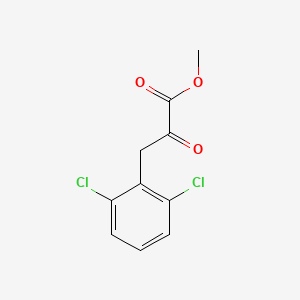
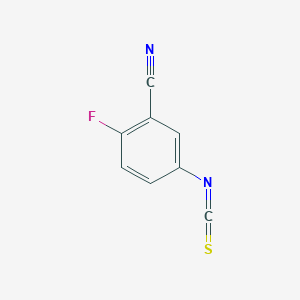
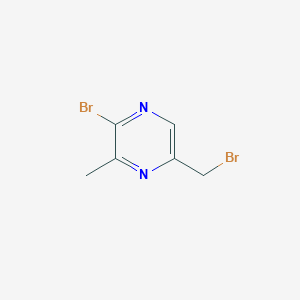
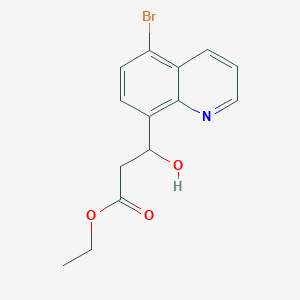
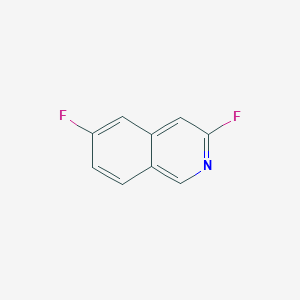

![2-[2-Fluoro-3-methyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15333771.png)
